6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
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Overview
Description
6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroimidazo[4,5-C]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride, which undergo cyclo-condensation reactions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclo-condensation reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially inhibiting enzymatic activity or modulating receptor function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted heterocycles, such as:
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-6-(trifluoromethyl)pyridine .
Uniqueness
6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H8F3N3 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-1-4-5(2-11-6)13-3-12-4/h3,6,11H,1-2H2,(H,12,13) |
InChI Key |
KXWWLYSWKGXTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(F)(F)F |
Origin of Product |
United States |
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